1-Cyclopropyl-1-(2-hydroxyethyl)-3-[(2-imidazol-1-ylphenyl)methyl]urea
Description
1-Cyclopropyl-1-(2-hydroxyethyl)-3-[(2-imidazol-1-ylphenyl)methyl]urea is a complex organic compound featuring a cyclopropyl group, a hydroxyethyl group, and an imidazole ring
Properties
IUPAC Name |
1-cyclopropyl-1-(2-hydroxyethyl)-3-[(2-imidazol-1-ylphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-10-9-20(14-5-6-14)16(22)18-11-13-3-1-2-4-15(13)19-8-7-17-12-19/h1-4,7-8,12,14,21H,5-6,9-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSPTOUQAVHIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)C(=O)NCC2=CC=CC=C2N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1-(2-hydroxyethyl)-3-[(2-imidazol-1-ylphenyl)methyl]urea typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of cyclopropyl isocyanate with 2-hydroxyethylamine to form an intermediate urea derivative. This intermediate is then reacted with 2-(imidazol-1-yl)benzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-1-(2-hydroxyethyl)-3-[(2-imidazol-1-ylphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydroimidazole derivative.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-Cyclopropyl-1-(2-hydroxyethyl)-3-[(2-imidazol-1-ylphenyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(2-hydroxyethyl)-3-[(2-imidazol-1-ylphenyl)methyl]urea involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the hydroxyethyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-1-(2-hydroxyethyl)-3-[(2-imidazol-1-ylphenyl)methyl]carbamate
- 1-Cyclopropyl-1-(2-hydroxyethyl)-3-[(2-imidazol-1-ylphenyl)methyl]thiourea
Uniqueness
1-Cyclopropyl-1-(2-hydroxyethyl)-3-[(2-imidazol-1-ylphenyl)methyl]urea is unique due to its combination of a cyclopropyl group, hydroxyethyl group, and imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
